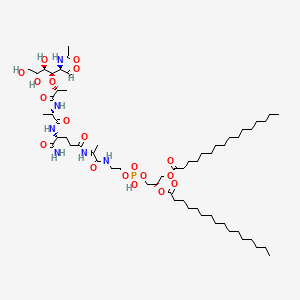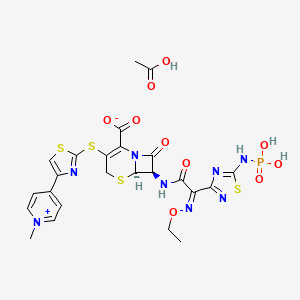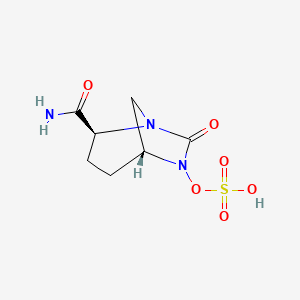
Talabostat isomer mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talabostat isomer mesylate is an isomer of talabostat mesylate, a potent, nonselective, and orally available inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is known for its significant role in inhibiting the DPP-IV enzyme, which is involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of talabostat isomer mesylate involves the reaction of L-valine with boronic acid derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired isomer. The final product is then treated with methanesulfonic acid to obtain the mesylate salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Talabostat isomer mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties .
Scientific Research Applications
Talabostat isomer mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and cellular processes.
Medicine: Explored for its potential in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Talabostat isomer mesylate exerts its effects by inhibiting the DPP-IV enzyme, which plays a crucial role in the regulation of glucose metabolism and immune responses. The compound binds to the active site of the enzyme, preventing its interaction with natural substrates. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels. Additionally, this compound stimulates innate and adaptive immune responses by upregulating cytokines and chemokines .
Comparison with Similar Compounds
Talabostat mesylate: The parent compound with similar inhibitory properties.
Val-boroPro: Another isomer with comparable biological activity.
PTX-1200 and PTX-1210: Highly selective inhibitors of DPP 8 and DPP 9, closely related to talabostat .
Uniqueness: Talabostat isomer mesylate is unique due to its specific isomeric form, which may exhibit distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its ability to modulate immune responses and inhibit DPP-IV makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2S)-1-[(2R)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)[C@@H](C(C)C)N)(O)O.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
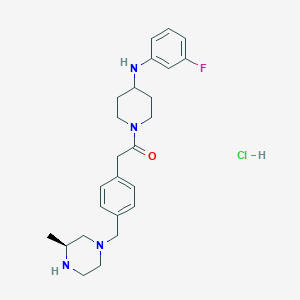
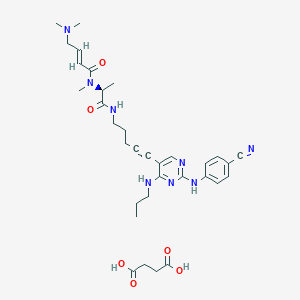
![2-[3-[(5-cyano-4-oxo-6-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid](/img/structure/B8069170.png)
![2-benzyl-6,8-diphenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069178.png)
![8-benzyl-2-(furan-2-ylmethyl)-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069189.png)
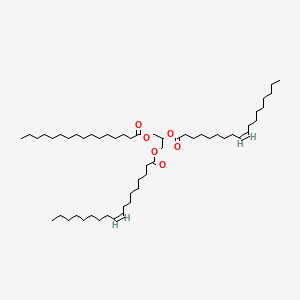
![(5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B8069197.png)
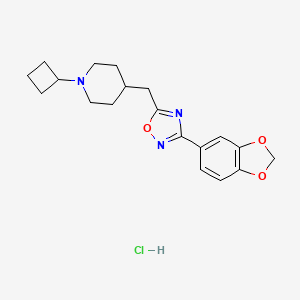
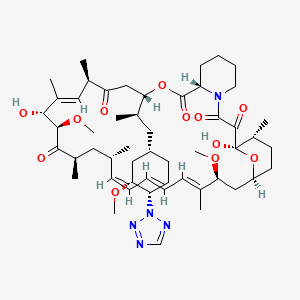
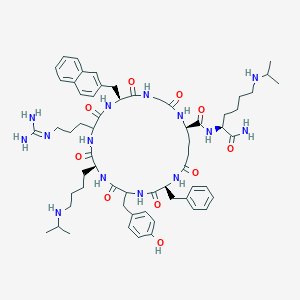
![sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B8069233.png)
